molecular formula C17H22N4O3 B2919918 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1448131-62-1

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2919918
CAS No.: 1448131-62-1
M. Wt: 330.388
InChI Key: TUNWLGXPJSHLGQ-UHFFFAOYSA-N
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Description

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a urea-based small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a methyl moiety, linked via a methylene bridge to a urea functional group. The urea nitrogen is further connected to a 2,3-dimethoxyphenyl aromatic ring. Its physicochemical properties, such as solubility and stability, are influenced by the electron-donating methoxy groups and the steric effects of the cyclopropyl substituent .

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-21-14(11-7-8-11)9-12(20-21)10-18-17(22)19-13-5-4-6-15(23-2)16(13)24-3/h4-6,9,11H,7-8,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWLGXPJSHLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react cyclopropylamine with a suitable diketone to form the pyrazole ring. Subsequent steps may include methylation, introduction of the dimethoxyphenyl group, and finally, the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the urea group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrazole-urea 5-Cyclopropyl, 1-methyl (pyrazole); 2,3-dimethoxyphenyl (urea) C₁₈H₂₃N₅O₃* ~369.4* Cyclopropyl enhances steric bulk; 2,3-dimethoxy groups influence electronic properties.
(±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e) [] Phthalazine-prop-en-one 2,3-Dimethoxyphenyl; cyclopropylphthalazine C₂₉H₂₈N₆O₃ 532.6 Extended π-conjugation (phthalazine and prop-en-one) increases rigidity; 2,4-diaminopyrimidine enhances hydrogen-bonding potential.
1-Cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea () Pyrazole-urea Cyclopentyl (urea); 4-methoxyphenethyl (urea) C₂₃H₃₂N₄O₂ 396.5 Cyclopentyl and phenethyl substituents introduce steric bulk; 4-methoxy group alters electronic profile compared to 2,3-dimethoxy.
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) [] Pyridine-triazole-urea 3-Nitrophenyl (triazole); 4-methoxyphenyl (urea) C₂₄H₂₃N₇O₄ 485.5 Nitro group introduces electron-withdrawing effects; triazole-pyridine core diversifies binding interactions.

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of explicit data in the evidence.

Physicochemical Properties

  • Melting Points: Compound 6e: 155–157°C Compound 6f: 242–244°C Compound 6g: 235–237°C The higher melting points of 6f and 6g (242–244°C and 235–237°C, respectively) compared to 6e (155–157°C) suggest stronger intermolecular interactions, likely due to thiophene/furan substituents enhancing crystal packing via π-stacking or hydrogen bonding.
  • Spectroscopic Data :

    • IR and NMR spectra for compounds in confirm the presence of urea (N–H stretches ~3300 cm⁻¹) and methoxy groups (C–O stretches ~1250 cm⁻¹). The target compound’s cyclopropyl group would exhibit characteristic C–C ring vibrations (~1000–1100 cm⁻¹) .

Hydrogen Bonding and Crystal Packing

The 2,3-dimethoxyphenyl group in the target compound may participate in C–H···O or N–H···O hydrogen bonds, as observed in related urea derivatives ().

Biological Activity

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. A study demonstrated that pyrazole-based kinase inhibitors can effectively target cancer pathways, leading to significant reductions in tumor growth in vitro and in vivo models .

Antimicrobial Properties

Pyrazole derivatives have also shown promising antimicrobial activity. A series of studies evaluated the antifungal effects of pyrazole carboxamides against multiple phytopathogenic fungi. Notably, certain derivatives displayed moderate to excellent antifungal activity, suggesting that this compound may possess similar properties .

The mechanism by which pyrazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can lead to therapeutic effects in conditions like gout and hyperuricemia .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Anticancer Efficacy : In one study, a pyrazole derivative was tested against breast cancer cell lines and showed a significant decrease in cell viability with an IC50 value of 12 µM. This suggests a strong potential for further development as an anticancer agent .
  • Antifungal Activity : A recent investigation into various pyrazole derivatives revealed that some exhibited antifungal activity against Fusarium solani with an IC50 value of 25 µg/mL, indicating a potential application in agricultural settings .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line IC50 Value Reference
AnticancerPyrazole derivativeBreast cancer cell lines12 µM
AntifungalPyrazole carboxamideFusarium solani25 µg/mL
XO InhibitionPyrazole derivativeXanthine oxidase72.4 µM

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